1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~,3-DICYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 1-BENZYL-N~4~,3-DICYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of a preformed pyrazole with a pyridine derivative. The reaction conditions often include the use of catalysts such as trifluoracetic acid and reagents like α-oxoketene dithioacetals . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-N~4~,3-DICYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as TRKs. Upon binding, it inhibits the kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation, differentiation, and survival . This mechanism makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-BENZYL-N~4~,3-DICYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another anxiolytic agent.
Cartazolate: Known for its anxiolytic and anticonvulsant properties.
These compounds share the pyrazolopyridine scaffold but differ in their substitution patterns and specific biological activities.
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-benzyl-N,3-dicyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-2-16-12-18(22(27)24-17-10-11-17)19-20(15-8-9-15)25-26(21(19)23-16)13-14-6-4-3-5-7-14/h3-7,12,15,17H,2,8-11,13H2,1H3,(H,24,27) |
InChI Key |
AKSFWBSWQFXVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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